molecular formula C21H23NO6 B12464292 2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-methoxyphenyl)amino]-5-oxopentanoate

Cat. No.: B12464292
M. Wt: 385.4 g/mol
InChI Key: RPAWCRLNUUBDLV-UHFFFAOYSA-N
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Description

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE typically involves multistep organic reactions. One common method involves the condensation of 3-methoxyphenylacetic acid with 2-methoxyphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-[(2-methoxyphenyl)carbamoyl]butanoate.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline
  • 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
  • 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters

Uniqueness

2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-METHOXYPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carbamoyl groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-methoxyanilino)-5-oxopentanoate

InChI

InChI=1S/C21H23NO6/c1-26-16-8-5-7-15(13-16)18(23)14-28-21(25)12-6-11-20(24)22-17-9-3-4-10-19(17)27-2/h3-5,7-10,13H,6,11-12,14H2,1-2H3,(H,22,24)

InChI Key

RPAWCRLNUUBDLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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